5-Tert-butylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECVQBOCKVTYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Pathways for 5 Tert Butylpiperazin 2 One and Its Precursors
Direct Synthesis of 5-Tert-butylpiperazin-2-one
The direct construction of the this compound ring system is a key focus in its synthesis. These methods aim to assemble the core piperazinone structure in a controlled and efficient manner.
Cyclization Reactions for Piperazinone Formation
The formation of the piperazinone ring is most commonly achieved through intramolecular cyclization. A variety of strategies have been developed to construct this heterocyclic core, often starting from linear precursors containing the necessary nitrogen and carbon atoms.
One prominent method involves the reaction of an ethylenediamine (B42938) derivative with a two-carbon electrophile, such as an α-haloacetate. For instance, the synthesis of the parent 2-piperazinone can be accomplished through the cyclization of ethylenediamine with ethyl chloroacetate. guidechem.com A variation of this approach utilizes a Mitsunobu reaction, where ethylenediamine undergoes an intramolecular cyclization, offering a high-yielding route that can minimize side reactions. guidechem.com
Another sophisticated approach is the Ugi multi-component reaction. A disrupted Ugi condensation using components like an aziridine (B145994) aldehyde dimer, an isonitrile, and an amino acid can lead to the formation of substituted piperazinones. nih.govresearcher.lifemdpi.com Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for constructing piperazine (B1678402) and piperazinone rings from various diamine and propargyl precursors. acs.org
A specific and efficient one-pot tandem reaction sequence has been developed that combines reductive amination with a transamidation-cyclization cascade. In this process, an N-(2-oxoethyl)amide is reacted with an α-amino ester. The initial reductive amination is followed by an intramolecular N,N'-acyl transfer, which results in the formation of the piperazinone ring. organic-chemistry.org This method has been successfully applied to produce a range of substituted piperazin-2-ones. organic-chemistry.org
Reductive Cyclization Approaches
Reductive cyclization offers a convergent and often stereoselective route to heterocyclic systems, including piperazinones. These methods typically involve the formation of one or more bonds in the ring-forming step under reducing conditions.
A notable example is a tandem reductive amination-(N-N'-acyl transfer)-cyclization process. This one-pot reaction produces substituted piperazin-2-ones from N-(2-oxoethyl)amides and α-amino esters. The key steps involve an initial reductive amination, facilitated by a reducing agent like sodium triacetoxyborohydride, followed by a spontaneous or acid-promoted transamidation and cyclization to yield the final piperazinone product. This methodology was successfully used to prepare tert-butylpiperazin-2-one. organic-chemistry.org
Another strategy involves the reductive cyclization of dioximes. While primarily used for synthesizing piperazines, this method highlights the utility of reduction in forming the heterocyclic core. mdpi.com The process involves the catalytic hydrogenation of bis(oximinoalkyl)amines, which leads to the formation of the piperazine ring through a series of reduction and cyclization steps. mdpi.com Although not directly yielding a piperazinone, the principles could be adapted. Similarly, reductive cyclization has been applied to cyanomethylamino pseudopeptides to form the piperazinone scaffold. researchgate.net
Multi-step Synthetic Sequences
The synthesis of this compound can be envisioned through several multi-step pathways that rely on the sequential assembly of the molecular framework. These sequences often involve the initial preparation of a key intermediate, such as a substituted ethylenediamine, followed by cyclization.
One logical sequence begins with a suitably protected ethylenediamine derivative. For example, starting with N-benzylethylenediamine, a Jocic-type reaction can be employed to introduce the carbon backbone, ultimately leading to substituted piperazinones after cyclization. rsc.org
A different multi-step approach involves a sequence of a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This sequence starts from simple aldehydes and builds complexity to furnish highly substituted and chiral piperazin-2-ones in a one-pot process. acs.org
Catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) precursors provides another powerful multi-step route. This method allows for the enantioselective synthesis of α-substituted piperazin-2-ones, which can be further modified. nih.govcaltech.edu
A plausible custom synthesis for this compound could start from tert-butylglycinol. This chiral amino alcohol could be N-protected, then reacted with a suitable two-carbon unit (e.g., via alkylation with a protected 2-aminoethyl halide) to form a linear precursor. Deprotection and subsequent intramolecular cyclization, perhaps via lactamization, would yield the desired this compound.
Synthesis of Key Intermediates Bearing the Tert-butylpiperazine Moiety
The synthesis of complex molecules containing the this compound scaffold often relies on the preparation and functionalization of key piperazine intermediates. The most crucial of these is 1-tert-butylpiperazine (B1273478).
Preparation of 1-Tert-butylpiperazine and Related Derivatives
1-tert-butylpiperazine and its protected analogue, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine), are fundamental building blocks. google.com 1-Boc-piperazine is a stable, solid compound that is widely used in medicinal chemistry. guidechem.comgoogle.com
Several synthetic routes to these intermediates have been established. A common laboratory and industrial method involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. caltech.edu An efficient, solvent-free method for this N-Boc protection has also been reported, catalyzed by iodine. google.com
A more fundamental synthesis starts from simpler, acyclic precursors. One patented method describes the synthesis of N-tert-butoxycarbonylpiperazine starting from diethanolamine. The process involves reaction with benzyl (B1604629) chloride, followed by treatment with thionyl chloride, reaction with liquid ammonia, and finally introduction of the Boc group with di-tert-butyl dicarbonate and hydrogenolysis to remove the benzyl group. thieme.de
The following table summarizes various synthetic approaches to prepare key tert-butylpiperazine intermediates.
| Starting Material(s) | Reagent(s) | Product | Key Features |
| Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl piperazine-1-carboxylate | Standard protection method caltech.edu |
| Diethanolamine, Benzyl chloride | 1. Thionyl chloride, 2. Liquid ammonia, 3. Boc₂O, 4. H₂ | N-tert-butoxycarbonylpiperazine | Multi-step synthesis from acyclic precursors thieme.de |
| Piperazine | Boc₂O, Iodine (catalyst) | tert-Butyl piperazine-1-carboxylate | Solvent-free protection method google.com |
Functionalization Strategies for Piperazine Precursors
Once 1-tert-butylpiperazine or its protected form is obtained, it can be further functionalized to build more complex molecular architectures. Functionalization can occur at the second nitrogen atom (N4) or, less commonly, on the carbon atoms of the piperazine ring.
N-Functionalization: The secondary amine of 1-tert-butylpiperazine is a nucleophile and readily undergoes a variety of reactions.
Acylation: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) forms amide bonds. This is a common strategy used to link the tert-butylpiperazine moiety to other parts of a molecule. researcher.lifecaltech.edu
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for forming C-N bonds. This strategy has been used to attach the 1-tert-butylpiperazine group to various scaffolds, including pyrazolo[1,5-a]pyrimidine (B1248293) cores in the development of kinase inhibitors. researchgate.net
C-H Functionalization: While N-functionalization is more common, methods for adding substituents to the carbon skeleton of the piperazine ring have been developed to increase structural diversity. mdpi.com These advanced methods are crucial for accessing novel chemical space.
Lithiation: Direct C-H lithiation of N-Boc-protected piperazines using strong bases like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like sparteine, allows for the introduction of substituents at the carbon atoms adjacent to the nitrogen. mdpi.com
Radical Reactions: Photoredox catalysis can be used to generate an amino radical cation from a piperazine derivative. This intermediate can then undergo cyclization or other reactions, effectively functionalizing the carbon framework. mdpi.com
These functionalization strategies are critical for incorporating the tert-butylpiperazine unit into larger, often biologically active, molecules. guidechem.comnih.govorganic-chemistry.org
Advanced Synthetic Strategies
The modern synthesis of complex molecules like this compound heavily relies on advanced strategies that offer high degrees of control over the molecular architecture. These methods are crucial for accessing specific stereoisomers and achieving high purity and yield.
Stereoselective Synthesis Approaches for Chiral Piperazinones
The creation of a chiral center at the C5 position, bearing a bulky tert-butyl group, necessitates the use of stereoselective synthetic methods. Asymmetric catalysis is a cornerstone of modern organic synthesis, providing pathways to enantiomerically enriched products. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations on similar piperazinone scaffolds provide a clear blueprint.
One of the most powerful techniques is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a pyrazin-2-ol. Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This method, if applied to a substrate with a tert-butyl group at the appropriate position, could yield the desired chiral piperazinone.
Another key strategy is the asymmetric allylic alkylation of piperazin-2-one enolates. Stoltz and co-workers have developed a palladium-catalyzed decarboxylative allylic alkylation that allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.govcaltech.edu This method is particularly relevant as it is capable of generating quaternary carbon centers, a challenging synthetic task. The use of chiral phosphine-oxazoline (PHOX) ligands is critical for inducing high levels of enantioselectivity. Although this has been demonstrated for C3-substituted piperazinones, the principles are applicable to the C5 position.
Furthermore, organocatalysis offers a metal-free alternative for the stereoselective synthesis of piperazinones. A one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.govthieme-connect.comacs.org The stereoselectivity is controlled by a quinine-derived urea (B33335) catalyst during the epoxidation step. thieme-connect.com
Chiral auxiliaries also represent a classic and reliable method for stereoselective synthesis. researchgate.net By temporarily incorporating a chiral molecule, which is later removed, it is possible to direct the stereochemical outcome of a reaction. For instance, chiral auxiliaries have been used in the stereoselective alkylation of 2-oxopiperazines.
Metal-Catalyzed Transformations in Piperazinone Synthesis
Transition metal catalysis is a linchpin in the efficient construction of the piperazinone ring. Various metals, including palladium, rhodium, and iridium, have been employed to catalyze key bond-forming reactions.
Palladium-catalyzed reactions are particularly prevalent. As mentioned, Pd-catalyzed asymmetric allylic alkylation is a powerful tool for creating chiral centers. nih.govcaltech.edu Additionally, palladium catalysts are used in cyclization reactions to form the piperazinone ring itself. A modular synthesis of highly substituted piperazinones has been achieved through a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method offers a high degree of control over the substitution pattern of the resulting heterocycle.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Differentially N-protected piperazin-2-ones | α-Tertiary piperazin-2-ones | High enantioselectivity, formation of quaternary centers. nih.govcaltech.edu |
| Pd₂(dba)₃·CHCl₃ / DPEphos | Amino acid-derived sulfonamides and propargyl carbonates | Highly substituted piperazinones | Modular, high yields, single regioisomers. acs.org |
| [IrCl(cod)(PPh₃)] | Imines | C-Substituted piperazines | Atom-economical [3+3] cycloaddition, high diastereoselectivity. nih.gov |
| Cp*Rh(III) complexes | α-Amino amides, aldehydes, diazo compounds | Functionalized piperazinones | Multicomponent annulation, N-H functionalization. nih.gov |
Rhodium-catalyzed transformations have also emerged as a powerful tool. For example, Rh(III)-catalyzed C-H activation and annulation of amino amides with aldehydes and diazo compounds provides a multicomponent route to functionalized piperazinones. nih.gov This approach is notable for its efficiency and the ability to assemble complex structures from simple starting materials. Rhodium catalysts have also been used in hydrogenation reactions. acs.org
Iridium-catalyzed reactions offer complementary reactivity. Iridium complexes have been used for the asymmetric hydrogenation of unsaturated piperazinones. nih.gov More recently, an iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines via a formal [3+3] cycloaddition of imines has been reported, showcasing the potential for atom-economical routes to these heterocycles. nih.gov
Chemo- and Regioselective Methodologies
In molecules with multiple reactive sites, chemo- and regioselectivity are paramount. The synthesis of this compound from precursors with various functional groups requires precise control over which groups react.
For instance, in the palladium-catalyzed modular synthesis of piperazinones developed by the Wolfe group, excellent regioselectivity is observed, with the cyclization occurring to form the six-membered ring exclusively over other possibilities. acs.org This is attributed to the specific mechanism of the palladium catalyst.
The challenge of regioselectivity is also present when considering the two nitrogen atoms of the piperazine backbone, which have different nucleophilicities. Protecting group strategies are often employed to differentiate the nitrogens and direct alkylation or acylation to a specific position. The choice of protecting group can be critical, with groups like Boc (tert-butoxycarbonyl) being common due to their stability and ease of removal.
The inherent steric bulk of the tert-butyl group can also play a significant role in directing the regioselectivity of reactions. For example, in the α-lithiation of N-Boc-N'-tert-butylpiperazine, deprotonation occurs selectively at the carbon adjacent to the Boc-protected nitrogen. beilstein-journals.org This selectivity is influenced by both electronic and steric factors.
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient pathways.
Proposed Reaction Pathways and Intermediates
The mechanisms of piperazinone synthesis are often complex, involving multiple steps and transient intermediates. For example, in the palladium-catalyzed decarboxylative allylic alkylation, the proposed mechanism involves the formation of a palladium-enol ether intermediate, followed by decarboxylation to generate a palladium-enolate. This enolate then undergoes enantioselective allylic alkylation. nih.gov
In the multicomponent synthesis of piperazinones catalyzed by rhodium, a key intermediate is a five-membered rhodacycle formed through imine and amide nitrogen chelation. nih.gov This intermediate then undergoes insertion of the diazo compound and reductive elimination to afford the piperazinone product.
The Nenitzescu reaction, which can be used to form indole (B1671886) structures, has been explored with piperazinone enaminoesters. The reaction can proceed through different pathways, leading to either 5-hydroxyindoles or 5-hydroxybenzofurans, depending on the reaction conditions and the nature of the Lewis acid catalyst. mdpi.com The mechanism involves the formation of a Michael adduct intermediate, which can then undergo different cyclization and rearrangement pathways. mdpi.com
| Reaction Type | Key Intermediate(s) | Mechanistic Feature |
| Pd-catalyzed Decarboxylative Allylic Alkylation | Palladium-enol ether, Palladium-enolate | Enantioselective C-C bond formation. nih.gov |
| Rh-catalyzed Multicomponent Annulation | Five-membered rhodacycle | Imine-directed C-H activation. nih.gov |
| Nenitzescu Reaction of Piperazinone Enaminoesters | Michael adduct, Hemiaminal | Lewis acid-controlled regioselectivity. mdpi.com |
| Aziridine Aldehyde-Mediated Piperazinone Formation | Imidoanhydride | Stepwise or concerted cycloaddition. rsc.org |
Role of Catalysis in Reaction Efficiency and Selectivity
The catalyst is the cornerstone of modern synthetic methodologies, controlling both the rate and the stereochemical outcome of a reaction. The choice of metal and, crucially, the ligand environment around the metal center are key to achieving high efficiency and selectivity.
In metal-catalyzed reactions , the ligand plays a multifaceted role. Chiral ligands, such as the PHOX ligands in palladium catalysis or chiral phosphines in rhodium and iridium catalysis, create a chiral environment around the metal center. nih.govcaltech.eduacs.org This chiral pocket forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other. The electronic properties of the ligand can also influence the reactivity of the metal center, with electron-withdrawing or electron-donating ligands tuning the catalytic activity.
The catalyst also dictates the regioselectivity of a reaction. For instance, in the palladium-catalyzed synthesis of substituted piperazines, the nature of the phosphine (B1218219) ligand can influence the rate of reductive elimination versus β-hydride elimination, thereby controlling the product distribution. nih.gov
In organocatalysis , the catalyst, often a small organic molecule like a quinine-derived urea, operates through different modes of activation. nih.govthieme-connect.comacs.org These catalysts can act as Brønsted acids or bases, or form hydrogen bonds with the substrate to activate it and control the stereochemical outcome of the reaction. The non-covalent interactions between the catalyst and the substrate are key to inducing high levels of enantioselectivity.
The efficiency of a catalytic system is also determined by factors such as catalyst loading, reaction temperature, and solvent. Optimization of these parameters is crucial for developing practical and scalable synthetic routes.
Chemical Transformations and Derivatization of 5 Tert Butylpiperazin 2 One Analogues
Functionalization of the Piperazinone Core
The piperazinone core of 5-tert-butylpiperazin-2-one offers multiple sites for functionalization, enabling the introduction of a wide array of substituents to modulate its physicochemical properties and biological interactions.
The nitrogen atoms within the piperazinone ring are common targets for modification through N-alkylation and N-acylation reactions. These reactions are fundamental in diversifying the chemical space around the core structure.
N-alkylation introduces various alkyl groups to the nitrogen atoms, which can influence the compound's lipophilicity, steric profile, and basicity. For instance, the alkylation of N-acetylpiperazine, a related piperazine (B1678402) derivative, has been demonstrated as a straightforward method to produce N-alkylpiperazines. researchgate.net This involves the reaction of the piperazine nitrogen with an appropriate alkyl halide, leading to the corresponding N-substituted product. researchgate.net Such modifications can be crucial for optimizing interactions with biological targets. Research has shown that N-alkylation of primary amines to secondary amines can be achieved using gold clusters supported on porous coordination polymers, highlighting advanced catalytic methods for these transformations. d-nb.info
N-acylation involves the introduction of an acyl group onto the piperazine nitrogen, typically by reacting the piperazinone with an acyl chloride or anhydride. This modification can alter the electronic properties of the nitrogen atom and introduce new functional groups for further derivatization. Electrochemical strategies have been developed for the N-acylation of related NH-sulfoximines, demonstrating the potential for modern synthetic methods in modifying such heterocyclic systems. rsc.org
The following table summarizes various N-alkylation and N-acylation reactions performed on piperazine-containing compounds, illustrating the diversity of substituents that can be introduced.
| Starting Material | Reagent | Product | Reaction Type |
| N-Acetylpiperazine | Butyl bromide | N-Butyl-N'-acetylpiperazine | N-Alkylation |
| N-Acetylpiperazine | Hexyl bromide | N-Hexyl-N'-acetylpiperazine | N-Alkylation |
| N-Acetylpiperazine | Octyl bromide | N-Octyl-N'-acetylpiperazine | N-Alkylation |
| 1-(2-methoxyphenyl)piperazine | Benzoyl chloride | 1-Benzoyl-4-(2-methoxyphenyl)piperazine | N-Acylation |
This table presents examples of N-alkylation and N-acylation reactions on piperazine scaffolds, which are analogous to transformations applicable to this compound.
Beyond N-functionalization, the carbon backbone of the piperazinone ring can also be modified. Direct C-H functionalization of piperazines represents a powerful strategy to introduce substituents onto the ring carbons. nih.gov This can be achieved through methods like α-lithiation followed by trapping with an electrophile. nih.gov For N-Boc protected piperazines, this has allowed for the installation of groups such as TMS, Bu3Sn, Me, CHO, and CO2H. nih.gov The bulky tert-butyl group on a distal nitrogen has been shown to improve the yields of such reactions. nih.gov
These modifications are critical for exploring the structure-activity relationships of piperazinone-based compounds. The ability to introduce a variety of substituents at specific positions on the ring allows for a detailed investigation of how different functional groups impact biological activity.
Utilization as a Building Block in Complex Molecule Synthesis
The inherent structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including larger heterocyclic systems and molecular conjugates. sigmaaldrich.comossila.com
Piperazine and its derivatives are frequently incorporated into larger, more complex heterocyclic structures. mdpi.com The piperazinone moiety can be fused with other rings or used as a linker between different cyclic systems. For example, 2,5-piperazinediones (diketopiperazines) are recognized as privileged scaffolds for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov The reactivity of the piperazinone ring allows for annulation reactions, where additional rings are built onto the existing scaffold.
The this compound scaffold can be conjugated with other pharmacologically active molecules to create hybrid compounds with potentially enhanced or novel biological activities. researchgate.netmdpi.com This approach, known as molecular hybridization, aims to combine the therapeutic benefits of two or more different molecular entities into a single molecule. For instance, piperazine derivatives have been hybridized with chalcones to generate compounds with antitumor properties. researchgate.net The piperazine nitrogen atoms provide convenient handles for linking to other molecules, often via amide or ether linkages.
The following table showcases examples of how piperazine-containing fragments are incorporated into larger and hybrid molecules.
| Building Block | Coupled Fragment | Resulting Molecule Type |
| 1-(tert-butoxycarbonyl)piperazine | 5-bromo-3-fluoro-1,2-benzenedicarboxylate | Substituted piperazinyl-benzene derivative |
| tert-butyl piperazine-1-carboxylate | 2-bromo-4,5-dimethoxychalcone | Piperazine-chalcone hybrid |
| 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole | 1-alkynes | Imidazole-piperazine-triazole hybrid |
This table illustrates the versatility of the piperazine scaffold in the synthesis of complex molecular architectures.
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
A primary application of the chemical transformations described above is the systematic synthesis of analogues for structure-activity relationship (SAR) studies. By methodically altering the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a compound's therapeutic effects and selectivity.
SAR studies on piperazine-containing compounds have been instrumental in the development of new therapeutic agents. For example, modifications to the piperazine ring of certain kinase inhibitors have been shown to significantly impact their potency and selectivity. nih.gov Similarly, SAR studies on benzothiazinone derivatives revealed that while the 8-nitro group was initially thought to be crucial for activity, its replacement with a pyrrole (B145914) group could retain significant antimycobacterial effects. asm.org
The synthesis and evaluation of a library of this compound analogues with variations at the nitrogen and carbon positions of the piperazinone ring, as well as the incorporation of this scaffold into larger and hybrid molecules, provides a robust platform for dissecting the molecular determinants of biological activity. nih.gov This knowledge is critical for the rational design of more potent and selective drug candidates.
Advanced Spectroscopic Characterization Techniques and Interpretation
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 5-tert-butylpiperazin-2-one by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational motions. For this compound, characteristic IR absorption bands are expected for the N-H, C-H, C=O, and C-N bonds.
The FT-IR spectrum of a related compound, 1-(3-chlorophenyl)piperazin-2-one, has been used to characterize its structure. nih.gov In general, piperazinone derivatives exhibit distinct peaks that can be assigned to specific vibrational modes. nih.gov For instance, the C=O stretching vibration in the piperazin-2-one (B30754) ring typically appears as a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the secondary amines are expected to be observed in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the piperazine (B1678402) ring would appear around 2850-3000 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (tert-butyl & ring) | 2850 - 3000 | Strong |
| C=O Stretch (amide) | 1650 - 1700 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Raman Spectroscopy Investigations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. americanpharmaceuticalreview.com This often means that symmetric vibrations and bonds involving non-polar groups are more prominent in Raman spectra.
For this compound, the symmetric stretching of the C-C bonds within the tert-butyl group would be expected to produce a strong Raman signal. The breathing mode of the piperazinone ring may also be Raman active. The C=O stretch is typically observable in both IR and Raman spectra. The combination of FT-IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. wikipedia.orgamericanpharmaceuticalreview.com
Assignment of Vibrational Modes and Normal Coordinate Analysis
The assignment of specific vibrational frequencies to the corresponding atomic motions, known as normal modes, is a fundamental aspect of spectroscopic analysis. uni-leipzig.de Each normal mode represents an independent, collective motion of atoms that can be excited. uni-leipzig.de For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes. uni-leipzig.de
Normal coordinate analysis is a computational method used to predict and assign these vibrational modes. libretexts.org This analysis involves creating a theoretical model of the molecule's potential energy surface and calculating the vibrational frequencies and atomic displacements for each normal mode. libretexts.org By comparing the calculated frequencies with the experimental FT-IR and Raman spectra, a detailed and accurate assignment of the observed bands can be achieved. researchgate.net This process helps to confirm the molecular structure and provides insights into the forces between atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their relationships. The chemical shift of a proton is influenced by its local electronic environment. In this compound, distinct signals are expected for the protons of the tert-butyl group, the N-H protons, and the methylene (B1212753) (CH₂) protons of the piperazine ring.
The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region (around 1.0-1.5 ppm) of the spectrum. The protons on the nitrogen atoms (N-H) will appear as broader signals, and their chemical shift can be variable depending on the solvent and concentration. The methylene protons of the piperazinone ring will show more complex splitting patterns (multiplets) due to spin-spin coupling with each other and with adjacent N-H protons. These patterns can help to elucidate the conformation of the six-membered ring. The characterization of various piperazin-2-one derivatives has been successfully achieved using ¹H NMR. nih.govacs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | 1.0 - 1.5 | Singlet | 9H |
| -CH₂- (ring) | 2.5 - 3.5 | Multiplets | 4H |
| -CH- (ring) | 3.0 - 4.0 | Multiplet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. libretexts.org In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak.
For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbons of the piperazine ring. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of 160-180 ppm. libretexts.org The carbons of the tert-butyl group will appear in the upfield region of the spectrum. The chemical shifts of the piperazine ring carbons will provide further confirmation of the structure. The use of ¹³C NMR has been crucial in the characterization of various piperazinone structures. nih.govacs.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | 160 - 180 |
| -C (CH₃)₃ | 30 - 40 |
| -C(C H₃)₃ | 25 - 35 |
| -C H₂- (ring) | 40 - 60 |
Advanced NMR Experiments for Structural Elucidation (e.g., 2D NMR)
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are indispensable for the unambiguous structural assignment of this compound. These techniques reveal through-bond and through-space correlations, allowing for a complete mapping of the molecular framework. researchgate.netnih.govyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the piperazinone ring, such as between the H-3 and H-5 protons, and between the H-5 and H-6 protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is highly sensitive and allows for the definitive assignment of each carbon atom that has an attached proton. columbia.edu For instance, the proton signal at the C-5 position would show a cross-peak with the corresponding C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu It is crucial for identifying quaternary carbons (like the carbonyl C-2 and the quaternary carbon of the tert-butyl group) and for piecing together the molecular skeleton. For example, the protons of the tert-butyl group would show an HMBC correlation to the C-5 carbon, and the protons at C-3 and C-6 would show correlations to the C-2 carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. harvard.edu In the case of this compound, NOESY could reveal the spatial relationship between the bulky tert-butyl group and the protons on the piperazinone ring, helping to determine the preferred chair or boat conformation of the ring and the axial or equatorial position of the substituent.
Table 1: Illustrative 2D NMR Correlations for this compound
| Proton (¹H) Position | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlation (¹³C) | NOESY Correlation (¹H) |
| N1-H | N/A | N/A | C2, C6 | H-6, H-2 |
| H-3 | H-5 | C3 | C2, C5 | H-5 |
| N4-H | N/A | N/A | C3, C5 | H-3, H-5 |
| H-5 | H-3, H-6 | C5 | C3, C6, C(CH₃)₃, C(CH₃)₃ | H-3, H-6, C(CH₃)₃ |
| H-6 | H-5 | C6 | C2, C5 | H-5, N1-H |
| C(CH₃)₃ | N/A | C(CH₃)₃ | C(CH₃)₃, C5 | H-5 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov This technique is critical for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass. nih.govpreprints.orgtandfonline.com The exact mass is calculated based on the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Calculated Exact Mass | 156.1263 g/mol |
| Ionization Mode | Electrospray (ESI+) |
| Observed Ion | [M+H]⁺ |
| Observed m/z | 157.1336 |
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion can break down into smaller, characteristic fragment ions. libretexts.orggbiosciences.com Analyzing this fragmentation pattern provides valuable structural information, akin to assembling a puzzle. For cyclic amides like this compound, fragmentation often involves cleavage of the ring and loss of functional groups. mdpi.comclockss.org
A primary and highly characteristic fragmentation pathway for this compound would be the loss of the bulky tert-butyl group. The cleavage of the C5-C(tert-butyl) bond would result in a stable tertiary carbocation or a radical, leading to a prominent peak at m/z 99 (M-57). Other common fragmentation patterns for cyclic amides include the loss of carbon monoxide (CO) and cleavage across the amide bond. clockss.orgjst.go.jp
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 156 | [C₈H₁₆N₂O]⁺˙ (Molecular Ion) | N/A |
| 99 | [C₄H₇N₂O]⁺ | C₄H₉˙ (tert-butyl radical) |
| 128 | [C₇H₁₆N₂]⁺˙ | CO (Carbon Monoxide) |
| 83 | [C₅H₇O]⁺ or [C₄H₅N₂]⁺ | C₃H₉N₂ or C₄H₁₁O |
| 57 | [C₄H₉]⁺ | C₄H₇N₂O˙ |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu This technique is used to identify chromophores, which are the parts of a molecule responsible for its color (or lack thereof).
The this compound molecule contains an amide functional group within its heterocyclic ring. This amide group acts as a chromophore. It is expected to exhibit a weak absorption band in the UV region corresponding to an n → π* (non-bonding to anti-bonding pi orbital) electronic transition. msu.edu Due to the absence of any extended conjugated π-system, the compound is not expected to absorb light in the visible range and would thus appear as a colorless or white solid. The typical absorption maximum (λmax) for an isolated amide chromophore is found in the range of 210-230 nm.
Table 4: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value |
| Solvent | Methanol or Ethanol |
| λmax (n → π)* | ~220 nm |
| Molar Absorptivity (ε) | Low (e.g., < 1000 M⁻¹cm⁻¹) |
| Appearance | Colorless |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be calculated. d-nb.infosemnan.ac.ir
For this compound, a single-crystal X-ray structure would provide unambiguous proof of its constitution and conformation. nih.govnih.gov It would reveal the puckering of the piperazinone ring (e.g., chair, boat, or twist-boat conformation) and the precise orientation of the tert-butyl substituent (axial vs. equatorial). This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen. mdpi.comnih.gov
Table 5: Illustrative X-ray Crystallographic Data for a Piperazin-2-one Derivative
| Parameter | Description | Typical Value |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| Bond Length (C=O) | The length of the carbonyl double bond. | ~1.23 Å |
| Bond Length (C-N) | The length of the amide C-N bond. | ~1.33 Å |
| Bond Angle (N-C=O) | The angle within the amide group. | ~125° |
| Ring Conformation | The 3D shape of the piperazinone ring. | Distorted Chair |
| Substituent Position | The orientation of the tert-butyl group. | Equatorial (preferred) |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of a molecule. These methods allow for the precise calculation of the molecule's geometry, orbital energies, and charge distribution, which collectively determine its chemical nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov The core principle of DFT is that the total energy of a system can be determined from its electron density. A key application of DFT is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the ground state geometry. nih.govresearchgate.net For this compound, this optimization process involves adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.
The optimization is typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p), which describes the atomic orbitals. nih.gov The resulting optimized structure provides critical data on the molecule's geometry. The electronic structure, derived from these calculations, reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density which are crucial for understanding molecular interactions. aps.orgarxiv.org
Table 1: Selected Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical, but plausible, data for illustrative purposes.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Lengths | C2=O8 | 1.23 Å |
| N1-C2 | 1.36 Å | |
| C2-C3 | 1.52 Å | |
| C5-C6 | 1.54 Å | |
| N4-C5 | 1.47 Å | |
| C5-C9 | 1.55 Å | |
| Bond Angles | O8=C2-N1 | 121.5° |
| N1-C2-C3 | 118.0° | |
| C3-N4-C5 | 115.0° | |
| N4-C5-C6 | 110.5° | |
| N4-C5-C9 | 111.0° | |
| Dihedral Angle | H-N1-C6-C5 | 55.0° |
HOMO-LUMO Analysis and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. irjweb.com These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical Data) This table presents hypothetical, but plausible, data for illustrative purposes.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -0.95 |
| Energy Gap | ΔE | 5.90 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 0.95 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 2.95 |
| Chemical Softness | S | 0.17 |
| Electrophilicity Index | ω | 2.57 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.defaccts.de A key feature of NBO analysis is its ability to quantify charge delocalization by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). icm.edu.pl
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction from a donor orbital (i) to an acceptor orbital (j) indicates the magnitude of charge delocalization. wisc.edu Larger E(2) values signify stronger interactions. For this compound, significant delocalization is expected from the lone pair orbitals of the nitrogen and oxygen atoms into adjacent antibonding orbitals (e.g., π* or σ* orbitals).
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Hypothetical Data) This table presents hypothetical, but plausible, data for illustrative purposes. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N1 | π(C2=O8) | 35.8 | n → π |
| LP (1) N1 | σ(C2-C3) | 4.2 | n → σ |
| LP (1) O8 | σ(N1-C2) | 28.5 | n → σ |
| LP (1) N4 | σ(C3-C2) | 5.1 | n → σ |
| LP (1) N4 | σ(C5-C6) | 4.9 | n → σ |
| σ(C5-C9) | σ(N4-C3) | 2.1 | σ → σ |
Conformational Analysis and Stability
Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers that separate them, which is crucial for understanding its structure and physical properties.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.org For a molecule like this compound, a simplified PES can be generated by systematically changing specific dihedral angles—such as the one defining the orientation of the bulky tert-butyl group relative to the piperazinone ring—and calculating the energy at each point. chemalive.com
The resulting surface reveals energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between these conformers. youtube.com The analysis of the PES is fundamental to understanding the molecule's preferred shapes and the feasibility of transitions between them. For the piperazinone ring, conformations such as chair, boat, and twist-boat are possible, with their relative stabilities significantly influenced by the steric hindrance imposed by the large tert-butyl substituent.
Interconversion Pathways
Interconversion pathways are the specific routes on the potential energy surface that a molecule follows when transitioning from one stable conformation to another. nih.gov These pathways connect energy minima via the lowest possible energy barriers, which pass through transition states. The height of this energy barrier, or activation energy, determines the rate at which the interconversion occurs.
For this compound, a primary focus of conformational analysis would be the interconversion between chair conformations of the six-membered ring, specifically comparing the stability of conformers where the tert-butyl group is in an axial versus an equatorial position. Generally, due to steric strain, the equatorial position is significantly more stable for a large substituent. The analysis would also map the pathways for ring-flipping and the rotation of the tert-butyl group itself, providing a comprehensive picture of the molecule's dynamic behavior. plos.org
Table 4: Relative Energies of Key Conformers and Interconversion Barriers for this compound (Hypothetical Data) This table presents hypothetical, but plausible, data for illustrative purposes. Energies are relative to the most stable conformer.
| Conformer / Transition State | Description | Relative Energy (kcal/mol) |
| Chair-Eq | Chair conformation, tert-butyl equatorial | 0.00 |
| Chair-Ax | Chair conformation, tert-butyl axial | 5.5 |
| Twist-Boat | Intermediate twist-boat conformation | 6.2 |
| TS (Chair-Eq ↔ Twist-Boat) | Transition state for ring flip | 10.8 |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and stability of a small molecule within the active site of a protein. These methods are instrumental in identifying potential drug candidates and elucidating their mechanisms of action.
Ligand-Protein Interaction Profiling at a Molecular Level
Molecular docking studies on derivatives containing the tert-butylpiperazine scaffold have revealed specific types of interactions that are likely to be relevant for this compound. For instance, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors, the tert-butyl piperazine moiety has been observed to engage in significant interactions with the protein's binding site. semanticscholar.org Specifically, the aliphatic tert-butyl group can form favorable van der Waals contacts and hydrophobic interactions with nonpolar residues. One notable interaction is with the tryptophan residue Trp-760, where the tert-butyl group can participate in C-H⋯π or cation⋯π interactions. semanticscholar.orgnih.gov
Furthermore, in silico evaluations of piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, have highlighted the importance of the piperazine ring in establishing crucial interactions. nih.gov These studies have shown that piperazine derivatives can form hydrogen bonds and other non-covalent interactions with key amino acid residues within the PARP-1 active site, which are critical for their inhibitory activity. nih.gov Although these studies were not conducted on this compound itself, the findings suggest that the piperazine core of the molecule is a key pharmacophoric feature capable of forming directional interactions with protein targets.
The insights from these related compounds allow for the construction of a hypothetical interaction profile for this compound, where the tert-butyl group would likely favor hydrophobic pockets and the piperazinone core, with its carbonyl group and nitrogen atoms, could act as hydrogen bond acceptors and donors.
Binding Energy Calculations (e.g., MM-GBSA)
To quantify the strength of the predicted ligand-protein interactions, binding free energy calculations are often employed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique for estimating the binding affinity of a ligand to a protein. nih.govwalshmedicalmedia.comambermd.org This method calculates the free energy of the protein-ligand complex, the protein, and the ligand in their solvated states to derive the binding free energy. nih.govwalshmedicalmedia.comambermd.org
In the context of the aforementioned piperazine-substituted naphthoquinone derivatives targeting PARP-1, MM-GBSA calculations were performed to rank the potential inhibitors. nih.gov The results from these calculations provided a quantitative measure of the binding affinity, which correlated with the docking scores and helped in prioritizing compounds for further experimental testing. nih.gov For example, promising compounds exhibited calculated MM-GBSA scores in the range of -43 to -62 kcal/mol, indicating strong binding to the PARP-1 protein. nih.gov
Table 1: Example MM-GBSA Binding Energy Data for Piperazine Derivatives Targeting PARP-1 nih.gov
| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| Derivative 5 | -7.17 | -52.51 |
| Derivative 9 | -7.41 | -43.77 |
| Derivative 13 | -7.37 | -62.87 |
This table presents data for piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives and is intended to be illustrative of the application of MM-GBSA calculations.
These findings underscore the utility of MM-GBSA in assessing the binding potential of piperazine-containing compounds. For this compound, similar computational approaches would be invaluable in predicting its binding affinity to various protein targets and in comparing it with other potential ligands.
In Silico Approaches for Predicting Molecular Interactions
The use of in silico methods extends beyond molecular docking and binding energy calculations. A variety of computational tools are available to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of a molecule, which are crucial for its development as a potential therapeutic agent. nih.gov These predictive models are often based on the analysis of large datasets of known compounds and their physicochemical and biological properties.
For piperazine derivatives, in silico studies have been successfully employed to predict their pharmacokinetic profiles. nih.gov These studies often utilize rules such as Lipinski's rule of five to assess the "drug-likeness" of a compound. frontiersin.org Such computational screens can help in the early identification of molecules with potentially poor pharmacokinetic properties, thereby saving time and resources in the drug discovery process.
Conclusion
5-Tert-butylpiperazin-2-one is a chemically significant molecule within the broader class of piperazinones. Its synthesis, characterization, and reactivity have been explored, highlighting its utility as a versatile building block in organic synthesis. The ability to readily derivatize its core structure has led to its incorporation into a variety of compounds with potential applications in medicinal chemistry. Further research into this and related piperazinone scaffolds will undoubtedly continue to enrich the field of heterocyclic chemistry and contribute to the development of new chemical entities with valuable properties.
Mechanistic Insights into Biological Activities Excluding Clinical Data
Enzyme Inhibition Mechanisms (In Vitro and In Silico)
The piperazine (B1678402) ring is a common scaffold in the design of enzyme inhibitors. The following subsections detail the inhibitory mechanisms of molecules containing this, or a similar, moiety against various enzyme systems.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: Molecular Basis
Phosphoinositide 3-kinase delta (PI3Kδ) is a crucial signaling enzyme involved in the differentiation, proliferation, and survival of immune cells, making it a therapeutic target for inflammatory and autoimmune diseases. nih.gov Computational studies on selective PI3Kδ inhibitors have provided detailed insights into the role of the tert-butyl piperazine moiety in binding to the enzyme's catalytic site. nih.gov
Molecular docking simulations using the PI3Kδ crystal structure (PDB ID: 2WXL) have revealed the specific interactions that anchor the inhibitor within the active site. nih.gov The tert-butyl piperazine fragment plays a key role by binding to the Trp760 shelf of the enzyme through C-H⋯π and cation⋯π interactions. nih.gov This interaction contributes to the stability of the ligand-protein complex. nih.gov Furthermore, other parts of the inhibitor molecule form critical hydrogen bonds, such as with the main chain of Val828, which is essential for interaction with the catalytic site. nih.gov Molecular dynamics simulations indicate that while the core of the inhibitor remains relatively immobile, the tert-butyl piperazine fragment is directed toward the solvent space, granting it higher flexibility. nih.gov
| Interacting Moiety | PI3Kδ Residue | Type of Interaction | Significance |
|---|---|---|---|
| Tert-butyl piperazine | Trp760 | C-H⋯π / Cation⋯π | Anchors the ligand to the Trp760 shelf, contributing to binding stability. nih.gov |
| Associated morpholine (B109124) ring | Val828 | Hydrogen Bond | Required for interaction at the catalytic site. nih.gov |
| Associated benzimidazole (B57391) fragment | Lys779 | Ionic Interaction | Interaction with a positively charged residue. nih.gov |
Tyrosinase Inhibition: Molecular Interactions
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.commdpi.com Its inhibition is of significant interest in the cosmetic, pharmaceutical, and agricultural industries. mdpi.comnih.gov Piperazine-based heterocyclic molecules have been investigated as potential tyrosinase inhibitors. mdpi.com
Studies on rationally designed tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives have demonstrated their potential to inhibit bacterial tyrosinase. mdpi.com In vitro assays using bacterial tyrosinase from Bacillus subtilis showed that these compounds can exhibit significant inhibitory efficacy, with some derivatives showing better activity than the reference standard, kojic acid. mdpi.com For example, certain structural analogs displayed IC₅₀ values as low as 6.88 ± 0.11 µM, compared to 30.34 ± 0.75 µM for kojic acid. mdpi.com
Kinetic studies on other classes of inhibitors have shown they can act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking simulations help to elucidate the binding modes, suggesting that inhibitors can interact with key amino acid residues within the enzyme's active site, often involving the chelation of copper ions. researchgate.net
Other Enzyme Systems
The versatile piperazine scaffold has been incorporated into inhibitors targeting a range of other enzyme systems beyond PI3Kδ and tyrosinase.
Monoamine Oxidase A (MAO-A): Novel series of thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against MAO isoenzymes. nih.govmdpi.com These compounds showed high selectivity for MAO-A, with one derivative exhibiting an IC₅₀ value of 0.057 ± 0.002 µM, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.govmdpi.com Enzyme kinetic studies revealed a competitive and reversible inhibition type, and molecular modeling suggested significant binding interactions within the MAO-A active site. nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH): In the context of finding new treatments for tuberculosis, analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have been explored as inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov Structure-activity relationship studies underscored the critical importance of the piperazine ring for whole-cell activity against the bacterium. nih.gov
Cytochromes P450 (CYP): The potential for drug-drug interactions is an important consideration. Studies on certain kinase inhibitors have evaluated their inhibitory effects on human liver microsomal CYP enzymes. nih.gov While not directly involving 5-tert-butylpiperazin-2-one, these studies show that complex molecules can interact with metabolic enzymes like CYP2C19 and CYP2D6, with molecular docking indicating binding to the active site above the heme cofactor. nih.gov
Digestive Enzymes: Synthetic analogs of natural products have been tested for their ability to inhibit digestive enzymes such as pancreatic lipase (B570770) (PL) and α-glucosidase (AG). researchgate.netmdpi.com Some chromane (B1220400) compounds, for instance, were found to be active inhibitors of AG with IC₅₀ values under 155 µM, and several compounds significantly inhibited PL with IC₅₀ values between 28.32 and 55.8 µM. researchgate.netmdpi.com
Antimicrobial Activity Investigations (In Vitro)
The emergence of multidrug-resistant bacteria necessitates the search for new antibacterial compounds. nih.gov Piperazine and piperazinedione scaffolds are being explored for their potential antimicrobial properties.
Assessment of Antibacterial Activity Against Specific Strains
In vitro studies have demonstrated the antibacterial potential of compounds containing a piperazine or related piperazinedione core against various pathogenic bacteria.
A cyclic peptide, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), isolated from a novel Streptomyces species, showed interesting minimum inhibitory concentrations (MICs) of 4 to 15 µg/mL against a panel of multidrug-resistant and biofilm-forming bacteria. nih.gov Another class of piperazine-containing compounds, benzothiazinones, has been evaluated against Mycobacterium tuberculosis. nih.gov One such analogue, TZY-5-84, exhibited potent activity with an MIC value against M. tuberculosis H37Rv ranging from 0.014 to 0.015 mg/L, which was lower than that of first-line drugs like isoniazid (B1672263) (INH) and rifampicin (B610482) (RFP). nih.gov This compound was also effective against drug-resistant clinical isolates and intracellular bacilli in an infected macrophage model. nih.gov
| Compound/Class | Bacterial Strain(s) | Activity Metric (MIC/MBIC) | Reference |
|---|---|---|---|
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Multidrug-resistant and biofilm-forming bacteria | MIC: 4 to 15 µg/mL | nih.gov |
| TZY-5-84 (piperazine-containing benzothiazinone) | Mycobacterium tuberculosis H37Rv | MIC: 0.014 to 0.015 mg/L | nih.gov |
| TZY-5-84 | Drug-susceptible and drug-resistant clinical isolates of M. tuberculosis | Susceptible | nih.gov |
Molecular docking studies have been used to elucidate the potential mechanism of action for these compounds. For the cyclic piperazinedione peptide, results indicated a strong affinity for bacterial protein targets such as glucosamine-6-phosphate synthase and penicillin-binding protein 1a, confirming its antibacterial potential. nih.gov
Structure-Activity Relationships for Antimicrobial Potency
Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial efficiency of lead compounds. For N-arylpiperazine derivatives, SAR analyses have revealed that physicochemical features are essential for their antimicrobial effects. nih.gov Properties such as lipophilicity, influenced by substituents like -CF₃ or -F, can significantly impact the compound's potency against various mycobacterial strains. nih.gov
In the development of inhibitors against M. tuberculosis IMPDH, SAR studies of 1-(5-isoquinolinesulfonyl)piperazine analogues demonstrated that both the piperazine and isoquinoline (B145761) rings were essential for target-selective whole-cell activity. nih.gov Modifications to other parts of the molecule, such as exploring different ring sizes or adding bulky groups like cyclobutyl and t-butyl, were shown to modulate the inhibitory activity against the enzyme, though the piperazine ring remained critical for cellular efficacy. nih.gov Similarly, for thiazolyl coumarin (B35378) derivatives, the presence of a coumarin skeleton was found to provide a useful scaffold for developing new antimicrobial drugs, with specific substitutions leading to MIC values as low as 31.25–62.5 μg/mL against M. tuberculosis and other bacteria. unila.ac.id These studies highlight how systematic structural modifications can enhance the antimicrobial potency of piperazine-based compounds.
Receptor Ligand Binding Studies
The characterization of a compound's interaction with specific protein receptors is fundamental to understanding its pharmacological potential. This typically involves assays that measure the affinity and specificity of the binding between the compound (ligand) and the receptor.
Currently, there is a notable absence of publicly available scientific literature detailing specific receptor ligand binding studies for this compound. Comprehensive searches of established scientific databases did not yield studies that have characterized the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces, between this compound and any specific receptor binding sites. Consequently, data on its binding affinity (e.g., Kᵢ or IC₅₀ values) and its profile as an agonist, antagonist, or allosteric modulator at specific receptors are not available at this time.
Elucidation of Molecular Mechanisms of Action in Biological Systems (Non-Clinical)
Understanding how a compound influences cellular behavior is critical. This section reviews the known effects of this compound on intracellular signaling cascades and its functional impact on immune cells, based on non-clinical research.
Detailed investigations into the effects of this compound on the cellular pathways of immune cells—including those governing cell differentiation, proliferation, migration, and survival—have not been reported in the accessible scientific literature. As a result, there is no available data to construct a profile of its specific molecular mechanisms of action within biological systems. Research is required to determine if this compound modulates key signaling pathways, such as NF-κB, MAPK, PI3K/Akt, or others that are critical to immune cell function.
Applications in Diverse Scientific Domains
Role in Natural Product Synthesis and Analogues
While direct evidence of 5-Tert-butylpiperazin-2-one as a core intermediate in the total synthesis of a specific natural product is not prominently documented in publicly available research, the broader piperazine (B1678402) scaffold is a well-established privileged structure in medicinal chemistry and natural product synthesis. nih.gov The strategic incorporation of the this compound moiety allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel bioactive compounds.
The piperazine ring is a common motif found in a wide array of biologically active natural products. nih.gov Synthetic chemists often utilize piperazine derivatives as key intermediates to construct complex molecular architectures. The tert-butyl group in this compound can serve as a crucial design element, imparting increased lipophilicity and metabolic stability to the final molecule. Although specific examples of its use in the total synthesis of a named natural product are scarce in the literature, its potential as a chiral building block or a scaffold to introduce specific spatial arrangements of functional groups remains an area of interest for synthetic chemists.
The true value of this compound in this domain lies in its application for creating analogues of natural products. By incorporating this synthetic scaffold, researchers can systematically modify a natural product's structure to enhance its therapeutic properties or to probe its biological mechanism of action. The tert-butyl group can act as a "steric rudder," influencing the conformation of the molecule and its binding affinity to biological targets.
For instance, in the development of novel therapeutic agents, a natural product with known biological activity can be deconstructed into its key pharmacophoric elements. The this compound core can then be used as a template to reassemble these elements in a novel arrangement, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Table 1: Examples of Natural Product Scaffolds and the Potential Role of this compound in Analogue Design
| Natural Product Class | Key Structural Feature | Potential Application of this compound |
| Alkaloids | Nitrogen-containing heterocyclic rings | Introduction of a constrained piperazinone ring with a bulky substituent to modulate receptor binding. |
| Peptides | Amino acid backbone | As a dipeptide isostere to introduce conformational rigidity and improve metabolic stability. |
| Polyketides | Diverse oxygenated macrocycles | As a fragment for derivatization to explore new biological activities. |
Potential in Material Science and Advanced Functional Materials
The application of piperazine derivatives is not limited to the life sciences. The unique structural and chemical properties of this compound also suggest its potential utility in the field of material science, particularly in polymer and supramolecular chemistry.
The bifunctional nature of this compound, with its secondary amine and lactam functionalities, makes it a candidate monomer for polymerization reactions. The secondary amine can participate in step-growth polymerization processes, such as the formation of polyamides or polyureas. The presence of the bulky tert-butyl group can significantly influence the properties of the resulting polymers.
Specifically, the tert-butyl group can:
Increase Solubility: The nonpolar nature of the tert-butyl group can enhance the solubility of the polymer in organic solvents, facilitating processing and characterization.
Introduce Steric Hindrance: This can affect the polymer's chain packing and morphology, potentially leading to materials with altered thermal and mechanical properties.
Create Microporosity: The inefficient packing of polymer chains due to the bulky side groups could result in materials with intrinsic microporosity, which is desirable for applications in gas separation and storage.
In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking are utilized to construct well-defined molecular assemblies. The this compound molecule possesses both a hydrogen bond donor (the N-H of the secondary amine) and a hydrogen bond acceptor (the carbonyl oxygen of the lactam). This arrangement facilitates the formation of self-assembled structures, such as tapes, sheets, or three-dimensional networks, through intermolecular hydrogen bonding.
The tert-butyl group plays a critical role in directing the self-assembly process. Its steric bulk can control the directionality and strength of the hydrogen bonds, leading to the formation of specific and predictable supramolecular architectures. These organized assemblies could find applications in areas such as crystal engineering, drug delivery, and the development of "smart" materials that respond to external stimuli.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 5-Tert-butylpiperazin-2-one and its derivatives is increasingly geared towards green chemistry principles. Traditional multi-step syntheses are often lengthy and may rely on harsh reagents and solvents. mdpi.comresearchgate.net Emerging research trends focus on developing more efficient and environmentally benign methodologies.
Key areas of development include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperazinone ring represents a significant leap forward. researchgate.net Recent advancements in photoredox catalysis and transition-metal-catalyzed reactions are enabling the direct introduction of various substituents onto the piperazinone core, bypassing the need for pre-functionalized starting materials. mdpi.com This approach drastically reduces step counts and waste generation.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could significantly enhance production efficiency and consistency.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer unparalleled selectivity under mild conditions (aqueous solvents, ambient temperature, and pressure), aligning perfectly with sustainability goals.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Synthesis | Emerging Sustainable Routes |
|---|---|---|
| Key Principle | Multi-step, linear sequences | Atom economy, step reduction |
| Catalysts | Stoichiometric reagents | Photocatalysts, transition metals, enzymes |
| Efficiency | Often lower yields, more byproducts | Higher yields, improved selectivity |
| Environmental Impact | High solvent and energy consumption | Reduced waste, milder conditions |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for accelerating research and providing insights that are difficult to obtain through experimental work alone. For this compound, advanced computational modeling can offer a profound understanding of its chemical behavior and interactions.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule with high accuracy. This allows for the prediction of reaction mechanisms and the rationalization of its chemical stability.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or in the binding pocket of a protein. nih.gov These simulations provide crucial information on conformational preferences and the stability of intermolecular interactions over time.
Docking and Virtual Screening: Molecular docking studies can predict the binding orientation and affinity of this compound derivatives against various biological targets. benthamdirect.commdpi.com This enables large-scale in silico screening of virtual compound libraries to identify promising candidates for further experimental validation. wellcomeopenresearch.org
Exploration of New Biological Targets and Pathways at the Molecular Level
The piperazine (B1678402) and piperazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents. mdpi.comnih.govresearchgate.net This versatility suggests that this compound could serve as a foundational structure for discovering modulators of new biological targets.
Future research will likely focus on:
Kinase Inhibition: Many kinase inhibitors feature a piperazine or similar nitrogen-containing heterocycle. Screening this compound derivatives against panels of kinases could uncover novel inhibitors for oncology or inflammatory diseases.
GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of the piperazinone ring are well-suited for interacting with these receptors, and libraries based on this scaffold could be explored for activity against targets like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Targeting Protein-Protein Interactions (PPIs): The three-dimensional structure of the this compound scaffold can be elaborated to mimic key structural motifs (e.g., alpha-helices or beta-turns) involved in PPIs, presenting opportunities to develop inhibitors for previously "undruggable" targets.
Integration of High-Throughput Screening with Mechanistic Studies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. chemdiv.com The integration of HTS with detailed mechanistic follow-up studies is a powerful paradigm for identifying and validating new bioactive molecules.
The workflow for this compound would involve:
Library Synthesis: Creation of a diverse chemical library where the this compound core is systematically decorated with a wide variety of chemical groups.
HTS Campaigns: Screening this library against specific biological targets or in cell-based phenotypic assays to identify "hits." nih.govacs.org
Hit Validation and Mechanistic Elucidation: Hits from the initial screen are then subjected to a cascade of secondary assays to confirm their activity, determine their mode of action, and establish structure-activity relationships (SAR). benthamdirect.com This phase is critical for distinguishing true activity from artifacts and for providing a rational basis for further optimization.
Table 2: Integrated Screening and Mechanistic Study Workflow
| Stage | Activity | Objective |
|---|---|---|
| 1. Primary Screening | High-Throughput Screening (HTS) of a this compound library | Identify initial "hit" compounds with desired biological activity. |
| 2. Hit Confirmation | Dose-response studies and re-testing | Confirm the potency and reproducibility of the activity. |
| 3. Orthogonal Assays | Testing hits in a different assay format that measures the same biological endpoint | Rule out technology-specific artifacts. |
| 4. Mechanistic Studies | Biophysical and biochemical assays (e.g., SPR, ITC), target engagement studies | Determine the specific molecular target and mechanism of action. |
Design of Next-Generation Chemical Probes Based on this compound Scaffold
A well-characterized chemical probe is a selective small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov The this compound scaffold can serve as an excellent starting point for the rational design of such probes.
Key design considerations include:
Potency and Selectivity: The probe must be highly potent towards its intended target and selective against other related proteins to ensure that the observed biological effects are due to the modulation of the target of interest.
Functionalization: The scaffold must be amenable to chemical modification to incorporate necessary elements such as reporter tags (e.g., fluorophores, biotin) for visualization or affinity purification, or photoreactive groups for covalent labeling of the target protein. nih.gov
Control Compounds: A crucial component of a chemical probe set is a structurally similar but biologically inactive control compound. This helps to ensure that the observed biological effects are a direct result of target engagement rather than off-target or non-specific effects. researchgate.net
By developing potent and selective probes from this scaffold, researchers can validate new drug targets and gain a deeper understanding of complex biological processes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-Tert-butylpiperazin-2-one, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include tert-butyl group introduction via nucleophilic substitution or coupling reactions. To ensure purity, employ column chromatography for intermediate purification and validate final product integrity using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For reproducibility, document reaction conditions (temperature, solvent, catalyst) meticulously . Analogous systems with tert-butyl or piperazine derivatives can guide protocol optimization .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by verifying tert-butyl (δ ~1.2 ppm for 9H) and piperazin-2-one ring protons (δ ~3.0–4.0 ppm).
- MS (ESI or EI) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C9H17N2O).
- FT-IR : Identify carbonyl stretch (~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection.
Detailed experimental procedures should be reported to enable replication .
Q. How should researchers design initial experiments to assess the compound’s reactivity in novel reactions?
- Methodological Answer : Start with small-scale exploratory reactions (e.g., 50–100 mg) under controlled conditions (inert atmosphere, anhydrous solvents). Use Design of Experiments (DoE) principles to test variables like temperature, solvent polarity, and catalyst loading. Monitor reactions via Thin-Layer Chromatography (TLC) and isolate products for spectroscopic validation. Pre-experimental risk assessments (e.g., thermal stability) are critical .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer :
- Documentation : Record exact stoichiometry, solvent grades, and equipment calibration data.
- Control Experiments : Include positive/negative controls (e.g., known tert-butyl reactions).
- Batch Consistency : Replicate syntheses across multiple batches, comparing NMR/MS data statistically.
Follow journal guidelines for experimental reporting, including Supplementary Information for extended datasets .
Advanced Research Questions
Q. How can researchers integrate theoretical frameworks (e.g., molecular orbital theory) into experimental design for functionalizing this compound?
- Methodological Answer :
- Conceptual Alignment : Use Density Functional Theory (DFT) to predict reactive sites (e.g., carbonyl group nucleophilicity) and guide functionalization strategies.
- Hypothesis Testing : Design experiments to validate computational predictions (e.g., substituent effects on ring strain).
- Data Interpretation : Correlate experimental outcomes (e.g., reaction yields) with theoretical models to refine mechanistic understanding.
This iterative approach ensures alignment between empirical data and theoretical constructs .
Q. What strategies address contradictory data in biological activity studies involving this compound derivatives?
- Methodological Answer :
- Root-Cause Analysis : Investigate variables like stereochemical purity (via chiral HPLC) or solvent residues (via GC-MS).
- Dose-Response Studies : Test multiple concentrations to identify non-linear effects.
- Comparative Studies : Benchmark against structurally similar compounds to isolate activity contributors.
Contradictions often arise from unaccounted variables (e.g., impurity profiles), requiring rigorous validation .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer :
- Factor Selection : Identify critical variables (e.g., temperature, solvent, catalyst ratio) via preliminary screening.
- Design Matrix : Use a 2k factorial design to explore interactions (e.g., temperature × solvent polarity).
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions.
This reduces experimental runs while maximizing data utility .
Q. What methodologies validate computational models predicting the physicochemical properties of this compound?
- Methodological Answer :
- Experimental Benchmarking : Compare predicted logP, pKa, or solubility with empirical measurements (e.g., shake-flask method for logP).
- Cross-Validation : Use multiple software packages (e.g., COSMO-RS, Schrödinger) to assess model consistency.
- Error Analysis : Quantify deviations (e.g., RMSE) to refine force fields or basis sets.
Analogous systems with tert-butyl or piperazine moieties provide validation benchmarks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
